molecular formula C14H14ClFN2OS B10774383 (S)-4-Cmtb

(S)-4-Cmtb

Cat. No.: B10774383
M. Wt: 312.8 g/mol
InChI Key: VMELOMANPNYLFR-LBPRGKRZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-CMTB involves several steps, starting from commercially available starting materials. The general synthetic route includes the following steps:

    Formation of the thiazole ring: This step involves the reaction of a suitable precursor with a thioamide to form the thiazole ring.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the amide bond: The final step involves the formation of the amide bond between the thiazole ring and the chlorophenyl group.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound .

Chemical Reactions Analysis

Types of Reactions

(S)-4-CMTB undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered functional groups .

Mechanism of Action

(S)-4-CMTB exerts its effects by binding to the FFA2 receptor, which is a G-protein-coupled receptor (GPCR). Upon binding, this compound activates the receptor, leading to the activation of downstream signaling pathways. These pathways involve the activation of Gαq- and Gαi-coupled pathways, resulting in various cellular responses such as inhibition of lipolysis and modulation of inflammatory responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H14ClFN2OS

Molecular Weight

312.8 g/mol

IUPAC Name

(2S)-2-(4-chlorophenyl)-N-(5-fluoro-1,3-thiazol-2-yl)-3-methylbutanamide

InChI

InChI=1S/C14H14ClFN2OS/c1-8(2)12(9-3-5-10(15)6-4-9)13(19)18-14-17-7-11(16)20-14/h3-8,12H,1-2H3,(H,17,18,19)/t12-/m0/s1

InChI Key

VMELOMANPNYLFR-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)NC2=NC=C(S2)F

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=C(S2)F

Origin of Product

United States

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